

2-(Trifluoromethyl)-dl-phenylalanine CAS number and molecular weight

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-(Trifluoromethyl)-dl-phenylalanine

Cat. No.: B1333503

[Get Quote](#)

In-Depth Technical Guide: 2-(Trifluoromethyl)-dl-phenylalanine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-(Trifluoromethyl)-dl-phenylalanine**, a synthetic amino acid of significant interest in pharmaceutical and chemical research. This document details its chemical properties, synthesis, and potential biological relevance, offering valuable information for its application in drug discovery and development.

Core Compound Data

2-(Trifluoromethyl)-dl-phenylalanine is a derivative of the essential amino acid phenylalanine, characterized by the presence of a trifluoromethyl group at the ortho position of the phenyl ring. This modification can significantly alter the compound's physicochemical and biological properties.

Property	Value	Citation(s)
CAS Number	3832-75-5	
Molecular Weight	233.19 g/mol	
Molecular Formula	$C_{10}H_{10}F_3NO_2$	

Synthesis and Experimental Protocols

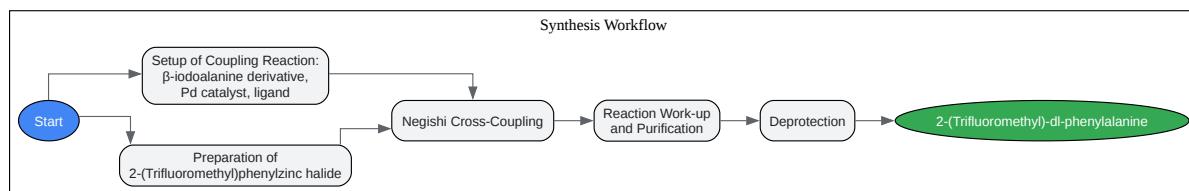
The introduction of a trifluoromethyl group to the phenylalanine scaffold requires specific synthetic strategies. While a detailed, step-by-step protocol for the synthesis of **2-(Trifluoromethyl)-dl-phenylalanine** is not readily available in public literature, the Negishi cross-coupling reaction is a key method for creating the crucial carbon-carbon bond between the trifluoromethyl-substituted phenyl ring and the alanine backbone.[1][2][3]

Below is a generalized experimental workflow for the synthesis of a phenylalanine derivative using a Negishi cross-coupling, which can be adapted for **2-(Trifluoromethyl)-dl-phenylalanine**.

Disclaimer: The following protocol is a representative example for the synthesis of a related compound and should be adapted and optimized for the specific synthesis of **2-(Trifluoromethyl)-dl-phenylalanine**.

Representative Experimental Protocol: Negishi Cross-Coupling for Phenylalanine Analog Synthesis[1]

Objective: To synthesize a protected phenylalanine derivative via a palladium-catalyzed Negishi cross-coupling reaction.


Materials:

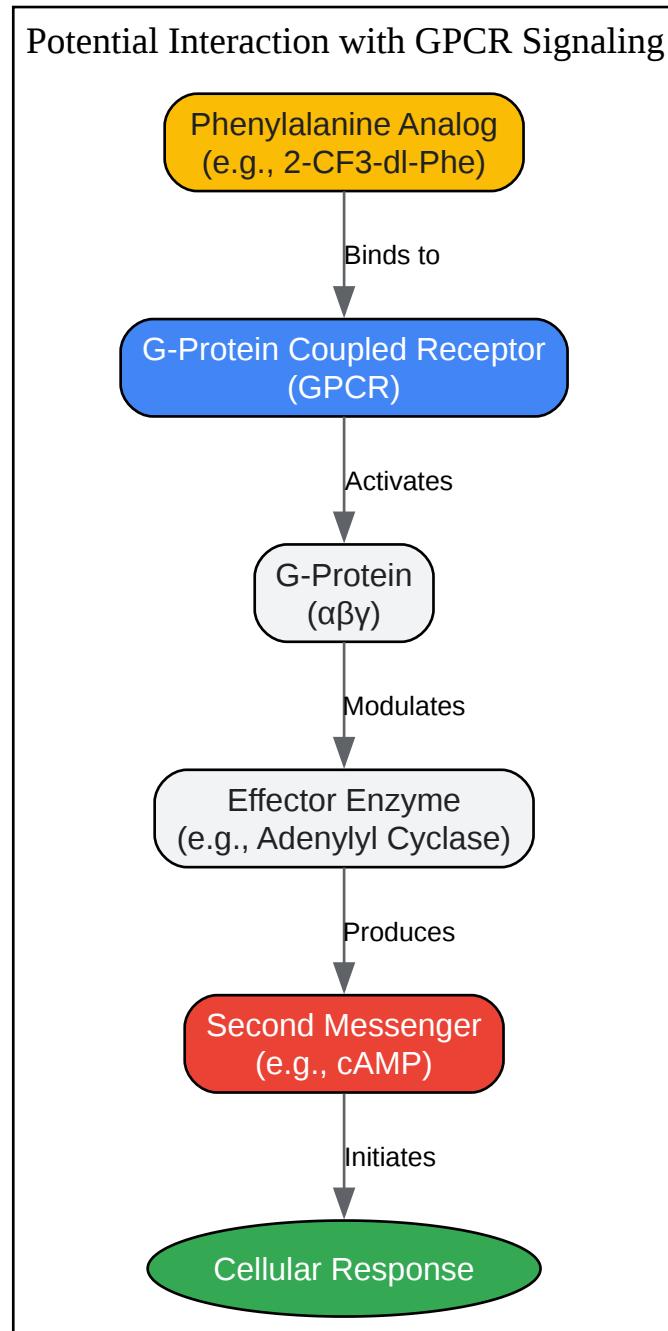
- Protected β -iodoalanine derivative (e.g., N-Cbz- β -iodoalanine methyl ester)
- 2-(Trifluoromethyl)phenylzinc halide (prepared *in situ* from 2-(trifluoromethyl)bromobenzene)
- Palladium catalyst (e.g., $Pd_2(dba)_3$)

- Ligand (e.g., SPhos)
- Anhydrous solvent (e.g., DMF)
- Zinc dust
- Iodine (catalytic amount)

Procedure:

- Preparation of the Organozinc Reagent: In a flame-dried flask under an inert atmosphere, activate zinc dust with a catalytic amount of iodine. Add 2-(trifluoromethyl)bromobenzene to the activated zinc in anhydrous DMF and stir at an elevated temperature (e.g., 55°C) to form the organozinc reagent.
- Cross-Coupling Reaction: In a separate reaction vessel, dissolve the protected β -iodoalanine derivative, palladium catalyst, and ligand in anhydrous DMF. To this mixture, add the freshly prepared organozinc reagent.
- Reaction Monitoring: Stir the reaction mixture at an elevated temperature (e.g., 55°C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- Work-up and Purification: Upon completion, quench the reaction with a suitable aqueous solution (e.g., saturated ammonium chloride). Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
- Deprotection: The protecting groups on the amino and carboxyl functionalities can be removed using standard deprotection protocols to yield the final **2-(Trifluoromethyl)-dl-phenylalanine**.

[Click to download full resolution via product page](#)


Caption: Generalized workflow for the synthesis of **2-(Trifluoromethyl)-dl-phenylalanine**.

Potential Biological Activity and Signaling Pathways

Detailed studies on the specific biological activity and the direct impact on signaling pathways of **2-(Trifluoromethyl)-dl-phenylalanine** are not extensively documented in publicly available research. However, based on studies of other fluorinated phenylalanine analogs, it is plausible that this compound could exhibit interesting biological properties.^[4] The introduction of fluorine can enhance metabolic stability and alter binding affinities to biological targets.^[4]

For instance, fluorinated phenylalanine analogs have been shown to modulate the activity of G-protein coupled receptors (GPCRs).^[5] It is hypothesized that **2-(Trifluoromethyl)-dl-phenylalanine**, as a structural analog of phenylalanine, could potentially interfere with pathways involving this natural amino acid.

Disclaimer: The following diagram illustrates a generalized signaling pathway that could potentially be influenced by phenylalanine analogs. It is not based on direct experimental evidence for **2-(Trifluoromethyl)-dl-phenylalanine**.

[Click to download full resolution via product page](#)

Caption: Hypothetical GPCR signaling pathway potentially modulated by phenylalanine analogs.

Applications in Research and Drug Development

2-(Trifluoromethyl)-dl-phenylalanine serves as a valuable building block in medicinal chemistry. The trifluoromethyl group can enhance the lipophilicity and metabolic stability of parent molecules, properties that are highly desirable in drug candidates.^[6] Its incorporation into peptides and other small molecules can lead to compounds with improved pharmacokinetic profiles and potentially novel biological activities. This makes it a compound of interest for the development of new therapeutics in areas such as oncology, virology, and neurology.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Synthesis and evaluation of phenylalanine-derived trifluoromethyl ketones for peptide-based oxidation catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and evaluation of phenylalanine-derived trifluoromethyl ketones for peptide-based oxidation catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [2-(Trifluoromethyl)-dl-phenylalanine CAS number and molecular weight]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1333503#2-trifluoromethyl-dl-phenylalanine-cas-number-and-molecular-weight>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com